![molecular formula C27H29N3O3 B4070554 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4070554.png)
2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(1-phenylethyl)benzamide
Overview
Description
2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(1-phenylethyl)benzamide, also known as MMB-2201, is a synthetic cannabinoid that has been widely used in scientific research. This compound belongs to the indole-3-carboxamide family and has a molecular formula of C25H24N2O3. MMB-2201 has been used as a research tool to investigate the cannabinoid receptor system and its role in various biological processes.
Mechanism of Action
2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(1-phenylethyl)benzamide acts as a potent agonist of the CB1 and CB2 receptors, leading to the activation of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain perception, appetite, and mood. 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been found to induce a range of effects, including analgesia, sedation, and hypothermia.
Biochemical and Physiological Effects
2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been found to have various biochemical and physiological effects. This compound has been shown to induce analgesia in animal models, suggesting that it may have potential therapeutic applications in pain management. 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(1-phenylethyl)benzamide has also been found to induce sedation and hypothermia, which may be useful in the treatment of anxiety and other neurological disorders.
Advantages and Limitations for Lab Experiments
2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(1-phenylethyl)benzamide has several advantages for laboratory experiments. This compound is highly potent and selective for the CB1 and CB2 receptors, making it a useful tool for investigating the endocannabinoid system. 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(1-phenylethyl)benzamide is also relatively stable and easy to synthesize, making it a cost-effective research tool.
However, 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(1-phenylethyl)benzamide has several limitations for laboratory experiments. This compound has been found to induce significant side effects, including hypothermia and sedation, which may confound experimental results. Additionally, the long-term effects of 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(1-phenylethyl)benzamide on the endocannabinoid system are not well understood, which may limit its use in long-term studies.
Future Directions
There are several future directions for research on 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(1-phenylethyl)benzamide. One area of interest is the development of more selective and potent synthetic cannabinoids that can be used to investigate the endocannabinoid system. Additionally, future research could focus on the therapeutic potential of 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(1-phenylethyl)benzamide and other synthetic cannabinoids for the treatment of pain, anxiety, and other neurological disorders.
Conclusion
2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(1-phenylethyl)benzamide is a synthetic cannabinoid that has been widely used in scientific research to investigate the endocannabinoid system and its role in various physiological processes. This compound has been found to have several biochemical and physiological effects, including analgesia, sedation, and hypothermia. While 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(1-phenylethyl)benzamide has several advantages for laboratory experiments, it also has several limitations that must be considered. Future research on 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(1-phenylethyl)benzamide and other synthetic cannabinoids may lead to new insights into the endocannabinoid system and its potential therapeutic applications.
Scientific Research Applications
2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been used in scientific research to investigate the pharmacological properties of synthetic cannabinoids. This compound has been found to bind to the CB1 and CB2 receptors in the brain and other organs, leading to various physiological effects. 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been used to study the effects of synthetic cannabinoids on pain perception, anxiety, and other neurological disorders.
properties
IUPAC Name |
2-[[4-(morpholin-4-ylmethyl)benzoyl]amino]-N-(1-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-20(22-7-3-2-4-8-22)28-27(32)24-9-5-6-10-25(24)29-26(31)23-13-11-21(12-14-23)19-30-15-17-33-18-16-30/h2-14,20H,15-19H2,1H3,(H,28,32)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWHYGPAHKQTDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)CN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[4-(morpholin-4-ylmethyl)phenyl]carbonyl}amino)-N-(1-phenylethyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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